REACTION_CXSMILES
|
S(=O)(=O)(O)O.Cl.[CH2:7]([O:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21]N)=[CH:17][CH:16]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O=[C:24]([CH3:30])[C:25]([O:27][CH2:28][CH3:29])=[O:26]>C(O)C>[CH2:7]([O:14][C:15]1[CH:20]=[C:19]2[C:18](=[CH:17][CH:16]=1)[NH:21][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:30]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
43.9 mL
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
TEMPERATURE
|
Details
|
maintained for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a course frit
|
Type
|
WASH
|
Details
|
The collected solid was washed sequentially with cold EtOH, hexanes, and water
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven (45° C., 2 Ton)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=C(NC2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 247 mmol | |
AMOUNT: MASS | 73.1 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |